4-Methoxy-3,3-dimethylindoline
CAS No.:
Cat. No.: VC15985723
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO |
|---|---|
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 4-methoxy-3,3-dimethyl-1,2-dihydroindole |
| Standard InChI | InChI=1S/C11H15NO/c1-11(2)7-12-8-5-4-6-9(13-3)10(8)11/h4-6,12H,7H2,1-3H3 |
| Standard InChI Key | ZUIQBVVMKOCKDP-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CNC2=C1C(=CC=C2)OC)C |
Introduction
Chemical Identity and Structural Features
4-Methoxy-3,3-dimethylindoline (IUPAC name: 4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole) is a bicyclic amine with a molecular formula of and a molecular weight of 177.24 g/mol . The structure comprises a benzene ring fused to a five-membered nitrogen-containing ring (pyrrolidine), with substituents at the 3- and 4-positions (Fig. 1). The methoxy group at C4 and two methyl groups at C3 create steric and electronic effects that influence reactivity and intermolecular interactions.
Stereochemical Considerations:
The non-planar pyrrolidine ring introduces chirality at C3, though synthetic routes often yield racemic mixtures unless asymmetric catalysis is employed . X-ray crystallographic data for analogous indoline derivatives confirm a puckered conformation, with dihedral angles between the benzene and pyrrolidine rings ranging from 15° to 25° .
Synthetic Methodologies
Alternative Routes
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Reductive Amination: Condensation of 4-methoxyindole with acetone followed by NaBH reduction provides moderate yields (40–50%) but suffers from regioselectivity issues .
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Nucleophilic Substitution: Displacement of halogen at C4 by methoxide in 3,3-dimethylindoline precursors, though limited by substrate availability .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, CDCl) :
δ 1.38 (s, 6H, 3-CH), 2.73 (s, 3H, N-CH), 3.79 (s, 3H, OCH), 6.17 (dd, , 1H, ArH), 6.29 (dd, , 1H, ArH), 7.06 (t, , 1H, ArH). -
C NMR (101 MHz, CDCl) :
δ 26.3 (3-CH), 36.2 (N-CH), 55.3 (OCH), 70.9 (C3), 101.4, 101.9, 123.8, 128.9 (ArC), 154.0, 156.9 (C-O).
Mass Spectrometry
| Compound | EC (µM) | Selectivity (MDA-MB-453 vs. MCF7) |
|---|---|---|
| 4a | 0.89 | 10:1 |
| 4c | 0.074 | 15:1 |
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Mechanism: Indirect AMPK activation via upstream kinases, contrasting with direct activators like A-769662 .
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Cellular Effects: Inhibition of breast cancer cell (MDA-MB-453) proliferation at submicromolar concentrations, with minimal toxicity to non-cancerous lines .
Solubility and Pharmacokinetics
Applications in Synthetic Chemistry
Building Block for Heterocycles
The indoline scaffold serves as a precursor for:
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Indole Alkaloids: Functionalization at C6 via cross-coupling enables access to naturally occurring frameworks .
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Ligands for Asymmetric Catalysis: Chiral indoline-phosphine hybrids facilitate enantioselective hydrogenation .
Conformational Studies
Computational modeling (MOE software) reveals that 6-methyl derivatives adopt a perpendicular dihedral angle (81.2°) between aromatic rings, optimizing target binding .
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